molecular formula C13H11N2NaO2 B071270 Ozagrel sodium CAS No. 189224-26-8

Ozagrel sodium

Katalognummer B071270
CAS-Nummer: 189224-26-8
Molekulargewicht: 250.23 g/mol
InChI-Schlüssel: NCNYJCOBUTXCBR-IPZCTEOASA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ozagrel sodium is a thromboxane A2 synthesis inhibitor used in several countries for patients with noncardioembolic ischemic stroke, despite limited evidence of its benefits. It functions by inhibiting the synthesis of thromboxane A2, a substance that contributes to blood clot formation and vasoconstriction, thereby potentially reducing the risk of thrombosis and improving blood flow in ischemic conditions (Wada et al., 2016).

Synthesis Analysis

The synthesis of sodium ozagrel involves a multi-step chemical process starting from ethyl 4-methyl cinnamate. This compound is first brominated using N-bromosuccinimide (NBS) to yield ethyl 4-bromomethyl cinnamate. This intermediate is then condensed with imidazole in an ionic liquid environment, specifically N-n-butylpyridinium tetrafluoroborate. Following condensation, the product undergoes hydrolysis, leading to the formation of ozagrel sodium with an overall yield of about 67% (Juan, 2007).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of ozagrel sodium were not directly available from the searched articles, the synthesis process and the chemical reactions involved provide insight into its molecular structure. Ozagrel sodium's structure is derived from cinnamic acid derivatives, indicating a benzene ring core modified with a propenoic acid chain and further functionalized to include the sodium salt form, enhancing its solubility and bioavailability.

Chemical Reactions and Properties

Ozagrel sodium, as a selective thromboxane A2 synthetase inhibitor, primarily interferes with the enzymatic conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregation inducer. This action highlights its chemical property as an inhibitor within the arachidonic acid pathway, showcasing its specificity towards thromboxane A2 synthase without significantly affecting other cyclooxygenase products.

Physical Properties Analysis

The physical properties of ozagrel sodium, such as solubility in various solvents, melting point, and stability, are essential for its formulation and therapeutic efficacy. While the articles reviewed do not provide explicit details on these properties, the synthesis and chemical nature of ozagrel sodium suggest it is formulated as a sodium salt to improve solubility in aqueous solutions, facilitating its administration as an intravenous or oral therapeutic agent.

Chemical Properties Analysis

Ozagrel sodium's chemical properties, including its reactivity with biological molecules, interaction with serum albumins, and binding affinity to thromboxane A2 synthase, play critical roles in its pharmacodynamic profile. Spectroscopic studies on its interaction with bovine serum albumin using fluorescence, UV-vis absorption, and Fourier-transform infrared (FT-IR) spectroscopy under physiological conditions have shown that ozagrel sodium can bind to serum proteins, affecting its distribution and efficacy (Guo et al., 2009).

Wissenschaftliche Forschungsanwendungen

  • Ischemic Stroke Treatment : Ozagrel sodium has been extensively studied for its use in patients with noncardioembolic ischemic stroke, especially atherothrombotic stroke and lacunar infarction. It's a thromboxane A2 synthesis inhibitor. However, results have been mixed. While some studies suggest it does not significantly improve functional outcomes, it has been observed to be safe for use (Wada et al., 2016).

  • Combination Therapy : Combination therapy involving Ozagrel sodium and other drugs like edaravone, a free radical scavenger, has shown improved outcomes in acute ischemic stroke patients compared to monotherapy with Ozagrel alone. This indicates its potential effectiveness when used in combination with other treatments (Takabatake et al., 2003).

  • Photochemical Thrombosis : Ozagrel sodium has been studied in a rat model for its therapeutic efficacy and time window in treating photochemically induced thrombotic cerebral infarction. It showed that early administration could significantly reduce infarct volume, but the effectiveness diminishes with delayed treatment (Arii et al., 2002).

  • Meta-Analysis in Acute Ischemic Stroke : A systematic review of randomized controlled trials suggested that Ozagrel is effective for improving neurological impairment in acute ischemic stroke patients during the treatment period. However, the evidence for its long-term impact on death or disability is limited, indicating the need for more high-quality research (Zhang et al., 2012).

  • CYP2D6 Activity : Ozagrel sodium has been observed to influence CYP2D6 activity, an important enzyme in drug metabolism. It was found to induce CYP2D6 activity, which has implications for drug interactions and personalizing medicine for individuals taking multiple medications (Wu et al., 2007).

  • Combination Therapy for Cerebral Vasospasm : The combination of Ozagrel sodium with fasudil hydrochloride was found to be more effective in reducing the incidence of cerebral vasospasm following aneurysmal subarachnoid hemorrhage compared to Ozagrel alone (Nakashima et al., 1998).

  • Myocardial Ischemia and Chronic Heart Failure : Studies have also explored the potential of Ozagrel sodium in treating myocardial ischemia and chronic heart failure caused by coronary heart disease, showing promising results in improving cardiac function and exercise tolerance (Zhang De-zhi, 2010; Dong Meizhe, 2015).

  • Retinal Arterial Occlusion : There's evidence suggesting that Ozagrel sodium might be useful in treating acute retinal arterial occlusion, preventing exacerbation of thrombosis and improving visual field loss (Kato et al., 1997).

Safety And Hazards

When handling Ozagrel Sodium, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

Ozagrel Sodium has been used in Japan within 5 days after the onset of cerebral thrombosis, which also increases cerebral blood flow in the penumbral area . Newer agents have shown promise in neuroprotection, and human trials are ongoing .

Eigenschaften

IUPAC Name

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYJCOBUTXCBR-IPZCTEOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172327
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ozagrel sodium

CAS RN

189224-26-8
Record name Ozagrel sodium [JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OZAGREL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozagrel sodium
Reactant of Route 2
Reactant of Route 2
Ozagrel sodium
Reactant of Route 3
Reactant of Route 3
Ozagrel sodium
Reactant of Route 4
Ozagrel sodium
Reactant of Route 5
Ozagrel sodium
Reactant of Route 6
Reactant of Route 6
Ozagrel sodium

Citations

For This Compound
488
Citations
M Oishi, Y Mochizuki, M Hara… - Clinical …, 1996 - journals.lww.com
The present study was designed to examine the effects of sodium ozagrel on hemostatic markers and cerebral blood flow in lacunar infarction. Ten cases of lacunar infarction in which …
Number of citations: 41 journals.lww.com
K Arii, H Igarashi, T Arii, Y Katayama - Life Sciences, 2002 - Elsevier
… In conclusion, 10 mg/kg of ozagrel sodium effectively decreased the expansion of cerebral infarct, and reduced the amount of edema on photochemically induced cerebral infarct in rat. …
Number of citations: 37 www.sciencedirect.com
M Tange, M Yoshida, M Hazekawa… - Chemical and …, 2013 - jstage.jst.go.jp
… Six different preparations of ozagrel sodium were used in the present study: the original product, Cataclot® 40 mg for Injection and Cataclot® injection 40 mg (Ono Pharmaceutical Co., …
Number of citations: 2 www.jstage.jst.go.jp
S Shiheng, Y Shaoxiong - E3S Web of Conferences, 2021 - e3s-conferences.org
… In this paper, Ozagrel sodium combined with Yuclin was used to treat cerebral infarction. The results showed that the total effective rate in the observation group was significantly …
Number of citations: 4 www.e3s-conferences.org
T Imamura, S Kiguchi, K Kobayashi… - …, 2003 - thieme-connect.com
The effects of ozagrel (CAS 82571-53-7), a thromboxane A 2 -synthetase inhibitor, and norphenazone (CAS 89-25-8), a free-radical scavenger, on cerebral infarction were assessed …
Number of citations: 53 www.thieme-connect.com
J Zhang, J Yang, X Chang, C Zhang, H Zhou… - Neurological …, 2012 - Taylor & Francis
… Ozagrel (ozagrel sodium), the thromboxane A2 synthase inhibitor is a kind of intravenous antiplatelet agent. It may increase 6-keto-PGF1alpha in various isolated cells and tissues …
Number of citations: 49 www.tandfonline.com
S NAKASHIMA, K TABUCHI… - Neurologia medico …, 1998 - jstage.jst.go.jp
… At our institution, ozagrel sodium has been used to suppress vasospasm, since it is known to in hibit … Ozagrel sodium allevi ates the symptoms accompanying cerebral ischemia due to …
Number of citations: 38 www.jstage.jst.go.jp
T Wada, H Yasunaga, H Horiguchi, K Fushimi… - Journal of Stroke and …, 2016 - Elsevier
Background and Purpose Ozagrel sodium (ozagrel), a thromboxane A2 synthesis inhibitor, is used for ischemic stroke patients in several countries, despite a lack of strict evidence of its …
Number of citations: 13 www.sciencedirect.com
Z Zhen, BAO Zheng-jun, LUO Xiao-peng… - Chinese Journal of …, 2013 - cjcnn.org
… between combined use of clopidogrel and ozagrel sodium and monotherapy by aspirin in … drug therapy) and clopidogrel 75 mg + ozagrel sodium 80 mg (combination therapy) before …
Number of citations: 4 www.cjcnn.org
WC Ye, JX Wang, P Ye, B He - Journal of Hainan Medical …, 2017 - scholar.archive.org
Objective: To evaluate the changes in serum index levels after monosialoganglioside injection combined with conventional treatment of neonatal hypoxic ischemic encephalopathy. …
Number of citations: 1 scholar.archive.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.